Curated Association with Janssen Pharmaceutica’s FAAH Program Confers Origin and Target Context
The Therapeutic Target Database (TTD) lists this compound under the name “Heteroaryl-substituted urea derivative 1” and explicitly links it to the Janssen Pharmaceutica NV research portfolio and to PMID 26413912 (Compound-44) [1]. This database-level annotation confirms the compound originated from a well-characterized, industry-scale FAAH inhibitor discovery program [1]. In contrast, structurally similar urea derivatives sold through general chemical catalogs often lack a documented target class or origin traceability, making experimental design and data interpretation more ambiguous.
| Evidence Dimension | Research provenance and target class association |
|---|---|
| Target Compound Data | Documented in TTD as a Janssen-disclosed FAAH‐targeted urea (CAS 1421494-21-4, synonym PMID26413912-Compound-44) [1]. |
| Comparator Or Baseline | Most commercially available heteroaryl-urea analogs with similar nominal structure are not linked to a curated target database entry. |
| Quantified Difference | Not applicable (binary yes/no provenance data). |
| Conditions | TTD database curation, May 2026; classification based on Assignee and target annotation [1]. |
Why This Matters
Procurement for FAAH-related research benefits from a compound whose origin is traceable to a known pharmaceutical development program, reducing the risk of investing in a compound with no defined biological context.
- [1] Therapeutic Target Database (TTD). Drug ID: D0LB8Y. Heteroaryl-substituted urea derivative 1 (PMID26413912-Compound-44). Assignee: Janssen Pharmaceutica NV. View Source
